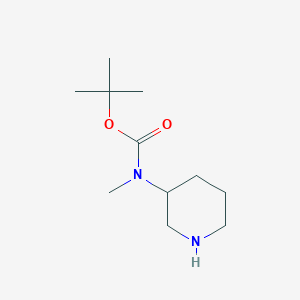

2-Formil-1H-pirrol-1-carboxilato de tert-butilo

Descripción general

Descripción

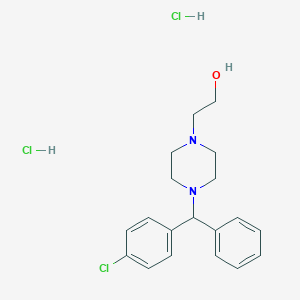

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (TBFPC) is an organic compound that has been studied extensively in recent years due to its potential applications in various fields of science and technology. TBFPC has been used in a variety of laboratory experiments, such as synthesis, spectroscopy, and chromatography. This compound has also been studied for its potential therapeutic applications, as it has been shown to exhibit a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

2-Formil-1H-pirrol-1-carboxilato de tert-butilo: sirve como un intermedio versátil en la síntesis orgánica. Su grupo formilo es reactivo y puede participar en diversas reacciones químicas como condensación, reducción y oxidación. Este compuesto se puede utilizar para sintetizar moléculas complejas, incluidos productos naturales y fármacos .

Química Medicinal

En química medicinal, este compuesto es valioso para la síntesis de moléculas bioactivas. Se puede transformar en compuestos que exhiben actividades farmacológicas, lo que podría conducir al desarrollo de nuevos fármacos. Su parte de pirrol es una característica común en muchas moléculas de fármacos, lo que lo convierte en un bloque de construcción significativo .

Ciencia de Materiales

El anillo de pirrol en This compound es un precursor de polímeros conductores. Se puede polimerizar para formar polipirroles, que se utilizan en dispositivos electrónicos, sensores y otras aplicaciones donde se requieren materiales conductores .

Catálisis

Este compuesto puede actuar como un ligando para catalizadores en diversas reacciones químicas. El anillo de pirrol puede coordinarse con metales, formando complejos que catalizan reacciones como la hidrogenación, la formación de enlaces carbono-carbono y más .

Química Agrícola

En el campo de la química agrícola, los derivados de This compound se pueden utilizar para crear nuevos pesticidas y herbicidas. La flexibilidad estructural permite la síntesis de compuestos con actividades específicas contra una gama de plagas agrícolas .

Ciencia Ambiental

Como intermedio en la ciencia ambiental, este compuesto se puede utilizar en la síntesis de colorantes, pigmentos e indicadores que son respetuosos con el medio ambiente. Sus derivados se pueden diseñar para que se degraden en determinadas condiciones, lo que reduce el impacto ambiental .

Química Analítica

En química analítica, This compound se puede utilizar para sintetizar grupos cromóforos o fluoróforos para sensores químicos. Estos sensores pueden detectar la presencia de diversos analitos, incluidos iones, gases y moléculas orgánicas .

Educación Química

Por último, este compuesto se utiliza en la educación química para demostrar diversas reacciones químicas y estrategias de síntesis. Proporciona un ejemplo práctico de cómo se pueden manipular diferentes grupos funcionales para lograr las transformaciones químicas deseadas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a chemical compound that has been used in the synthesis of β-aryl-GABA analogues . The primary targets of this compound are likely to be GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

It is known to be used in the synthesis of β-aryl-gaba analogues . These analogues can interact with GABA receptors, potentially enhancing or inhibiting the receptor’s function and altering neurotransmission.

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate and its derivatives are likely related to GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and alterations in GABA signaling can have significant effects on neural activity .

Pharmacokinetics

Factors such as its molecular weight (19522 g/mol ) and predicted Log P value (2.28 ) suggest that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate’s action would depend on the specific β-aryl-GABA analogue synthesized from it and the context in which it is used. In general, modulation of GABA receptors can result in changes in neural excitability and neurotransmission .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the solution it is in, the presence of other substances that could react with it, and the specific biological environment in which it is used .

Propiedades

IUPAC Name |

tert-butyl 2-formylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLHMBABZKJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407861 | |

| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161282-57-1 | |

| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161282-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)